Comparative Binding Affinity: CYCA-117-70 vs. OICR-8268 and OICR-41103
CYCA-117-70 exhibits a dissociation constant (KD) of 70 μM for the DCAF1 WDR domain . This affinity is significantly lower than that of the later-generation ligands OICR-8268 (KD = 38 nM) [1] and OICR-41103 (KD < 2 nM) [2]. The 1,800-fold to >35,000-fold difference in binding affinity has direct implications for PROTAC design, where weaker binding may reduce ubiquitination efficiency but also offers a tool for titrating E3 ligase recruitment in target engagement studies.
| Evidence Dimension | Binding Affinity (KD) to DCAF1 WDR domain |
|---|---|
| Target Compound Data | 70 μM |
| Comparator Or Baseline | OICR-8268: 38 nM; OICR-41103: <2 nM |
| Quantified Difference | ~1,800-fold lower affinity vs. OICR-8268; >35,000-fold lower vs. OICR-41103 |
| Conditions | Surface Plasmon Resonance (SPR) assay for OICR-8268 and OICR-41103; vendor-reported KD for CYCA-117-70 likely by similar biophysical methods |
Why This Matters
The stark affinity difference positions CYCA-117-70 as a low-affinity control or a scaffold for structure-guided optimization, rather than a high-potency chemical probe.
- [1] Discovery of Nanomolar DCAF1 Small Molecule Ligands. J Med Chem. 2023;66(7):5041-5060. doi:10.1021/acs.jmedchem.2c02132. View Source
- [2] OICR-41103 as a chemical probe for the DCAF1 WD40 domain. Commun Biol. 2025;8:1076. doi:10.1038/s42003-025-08491-0. View Source
